molecular formula C6H7BrN2 B2477931 4-Bromo-2,5-dimethylpyrimidine CAS No. 2169143-52-4

4-Bromo-2,5-dimethylpyrimidine

Cat. No.: B2477931
CAS No.: 2169143-52-4
M. Wt: 187.04
InChI Key: UUAFIRXPEOPWKI-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2 It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 2nd and 5th positions

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .

Cellular Effects

Other pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other pyrimidine derivatives have been shown to have varying effects over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Other pyrimidine derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Other pyrimidine derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Other pyrimidine derivatives have been shown to interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Other pyrimidine derivatives have been shown to have specific subcellular localizations, which can be influenced by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethylpyrimidine typically involves the bromination of 2,5-dimethylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dimethylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products:

    Substitution Reactions: Products include 4-amino-2,5-dimethylpyrimidine, 4-thio-2,5-dimethylpyrimidine, and 4-alkoxy-2,5-dimethylpyrimidine.

    Oxidation Reactions: Products include this compound-5-carboxylic acid.

    Reduction Reactions: Products include 4-bromo-2,5-dimethyl-1,2,3,4-tetrahydropyrimidine.

Scientific Research Applications

4-Bromo-2,5-dimethylpyrimidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.

    Industry: It is utilized in the production of agrochemicals, dyes, and materials science for the development of novel polymers and coatings.

Comparison with Similar Compounds

    4-Bromo-2-methylpyridine: Similar in structure but with a single methyl group.

    2,5-Dimethylpyrimidine: Lacks the bromine atom, affecting its reactivity and applications.

    4-Chloro-2,5-dimethylpyrimidine: Substitution of bromine with chlorine alters its chemical properties and reactivity.

Uniqueness: 4-Bromo-2,5-dimethylpyrimidine is unique due to the presence of both bromine and two methyl groups, which confer distinct reactivity patterns and potential for diverse chemical transformations. Its ability to undergo selective substitution reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-2,5-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAFIRXPEOPWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169143-52-4
Record name 4-bromo-2,5-dimethylpyrimidine
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